molecular formula C13H18F2N2O B2777150 [4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine CAS No. 2228136-02-3

[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine

Cat. No. B2777150
M. Wt: 256.297
InChI Key: ABKUJFXCJDEJOX-UHFFFAOYSA-N
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Description

“[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine” is a chemical compound with the molecular formula C13H18F2N2O . It is related to the compound “(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride” which has a molecular weight of 293.24 .


Molecular Structure Analysis

The molecular structure of “[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine” can be inferred from its molecular formula C13H18F2N2O . It contains a cyclohexyl ring with two fluorine atoms at the 4,4-positions, a methanamine group attached to the cyclohexyl ring, and a 5-methoxypyridin-2-yl group also attached to the cyclohexyl ring .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the design and synthesis of novel quinoline derivatives, including compounds structurally related to "[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine", showing significant antimicrobial activities. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Antidepressant-like Activity

A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists revealed robust antidepressant-like activity. These findings suggest that related compounds could serve as promising antidepressant drug candidates, highlighting their significance in psychiatric disorder treatment (Sniecikowska et al., 2019).

Potassium Channel Blockers

Studies on 4-aminopyridine derivatives, closely related to the chemical structure of interest, have shown potential as potassium channel blockers. These derivatives are explored for therapeutic and imaging applications, particularly in treating multiple sclerosis and imaging demyelinated lesions in rodent models (Rodríguez-Rangel et al., 2019).

Synthesis of Lycopodium Alkaloids

Methoxypyridines, similar to the functional group in "[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine", have been used in the synthesis of Lycopodium alkaloids. This showcases their utility in synthesizing complex natural products, offering insights into developing synthetic strategies for medically significant compounds (Bisai & Sarpong, 2010).

properties

IUPAC Name

[4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c1-18-10-2-3-11(17-8-10)12(9-16)4-6-13(14,15)7-5-12/h2-3,8H,4-7,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUJFXCJDEJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CCC(CC2)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine

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